- Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water, Synlett, 2009, (14), 2245-2248
Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)
1-(4-Iodophenyl)pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Iodophenyl)pyrrole
- 1-(4-iodophenyl)-1H-pyrrole
- FMURNAZHVQDQQN-UHFFFAOYSA-N
- NSC116802
- (4-iodophenyl)pyrrole
- Maybridge1_002926
- 4-(1-Pyrrolyl)iodobenzene
- DivK1c_001678
- 1-(4-iodo-phenyl)-1H-pyrrole
- HMS549M22
- 1H-Pyrrole,1-(4-iodophenyl)-
- 1-(4-Iodophenyl)-1H-pyrrole #
- STK130639
- KM3132
- BBL022268
- 3430AF
- 1-(4-iodophenyl)pyrrole, AldrichCPR
- VP60048
- CDS1_000638
- TR-0
- 1-(4-Iodophenyl)-1H-pyrrole (ACI)
- N-(4-Iodophenyl)pyrrole
- NSC 116802
- SB62120
- AO-080/40859668
- CCG-243384
- AKOS000285881
- MFCD00052399
- CS-0063882
- 92636-36-7
- SCHEMBL393880
- NSC-116802
- DB-018598
- DTXSID50919037
- AS-58022
- D73308
-
- MDL: MFCD00052399
- Inchi: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
- InChI Key: FMURNAZHVQDQQN-UHFFFAOYSA-N
- SMILES: IC1C=CC(N2C=CC=C2)=CC=1
- BRN: 7915717
Computed Properties
- Exact Mass: 268.97000
- Monoisotopic Mass: 268.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: Light brown powder
- Density: 1.6897 (estimate)
- Melting Point: 128-133 °C
- Boiling Point: 302 °C at 760 mmHg
- Flash Point: 136.4 °C
- Refractive Index: 1.65
- PSA: 4.93000
- LogP: 3.08190
- Sensitiveness: Light Sensitive
- Solubility: Insoluble in water
1-(4-Iodophenyl)pyrrole Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S36/37/39-S26-S22
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
1-(4-Iodophenyl)pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333337-250mg |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 250mg |
$57 | 2021-06-16 | |
| Chemenu | CM333337-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 1g |
$114 | 2021-06-16 | |
| Chemenu | CM333337-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 5g |
$394 | 2021-06-16 | |
| ChemScence | CS-0063882-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | ≥97.0% | 1g |
$70.0 | 2022-04-26 | |
| ChemScence | CS-0063882-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | ≥97.0% | 5g |
$210.0 | 2022-04-26 | |
| TRC | B448808-1g |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 1g |
$ 160.00 | 2022-06-07 | ||
| TRC | B448808-100mg |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448808-500mg |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 500mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM333337-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM333337-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 5g |
$*** | 2023-05-29 |
1-(4-Iodophenyl)pyrrole Production Method
Production Method 1
Production Method 2
- A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water, Applied Catalysis, 2013, 457, 34-41
Production Method 3
- L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction, Journal of Molecular Liquids, 2014, 198, 259-262
Production Method 4
- Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603
Production Method 5
- Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde, Organic Letters, 2017, 19(19), 5114-5117
Production Method 6
- Preparation of 1-(4-iodophenyl)pyrrole, China, , ,
Production Method 7
1.2 Solvents: Water ; 2 h, reflux
- Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction, Heterocycles, 2019, 98(8), 1105-1118
Production Method 8
- Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media, Monatshefte fuer Chemie, 2013, 144(3), 405-409
Production Method 9
- Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran, Journal of Chemical Research, 2009, (1), 14-16
Production Method 10
- Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds, Tetrahedron, 2003, 59(25), 4673-4685
Production Method 11
1.2 Reagents: Water
- A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200
Production Method 12
1.2 Reagents: Water ; rt
- A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst, Results in Chemistry, 2022, 4,
1-(4-Iodophenyl)pyrrole Raw materials
- Furan, tetrahydrodimethoxy-
- 2,5-dimethoxyoxolane
- 4-Iodoaniline
- 1-(4-iodophenyl)pyrrolidine-2,5-dione
1-(4-Iodophenyl)pyrrole Preparation Products
1-(4-Iodophenyl)pyrrole Related Literature
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
-
Yuan Zhou,Tingting Liu,Shuang Zheng,Xinyuan Wang,Mei Zhang,Majeed Irfan,Yuanyuan Zhang,Hui Wang,Zhuo Zeng New J. Chem. 2021 45 20173
Additional information on 1-(4-Iodophenyl)pyrrole
1-(4-Iodophenyl)pyrrole: A Comprehensive Overview
1-(4-Iodophenyl)pyrrole is a versatile organic compound with the CAS number 92636-36-7. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a pyrrole ring fused with a 4-iodophenyl group, which introduces both electronic and steric effects that can be exploited in various chemical reactions and biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(4-Iodophenyl)pyrrole through methodologies such as Suzuki-Miyaura coupling and Stille coupling reactions. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-throughput screening in drug discovery. The ability to functionalize the pyrrole ring further expands its utility in designing bioactive molecules.
In the realm of pharmacology, 1-(4-Iodophenyl)pyrrole has shown promise as a lead compound for developing novel therapeutic agents. Its iodine substituent facilitates bioisosteric replacements, enabling researchers to explore its potential as an anti-inflammatory, antioxidant, or anticancer agent. For instance, studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer progression.
The electronic properties of 1-(4-Iodophenyl)pyrrole make it an attractive candidate for applications in materials science. Its conjugated π-system allows for efficient charge transport, which is advantageous in organic electronics. Researchers have investigated its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where it has shown potential for improving device performance.
From a structural perspective, the pyrrole ring in 1-(4-Iodophenyl)pyrrole contributes to its aromaticity and planarity, while the 4-iodophenyl group introduces a bulky substituent that can influence molecular interactions. This combination makes the compound ideal for studying supramolecular chemistry and self-assembly processes. Recent studies have explored its ability to form ordered nanostructures under specific conditions, which could be harnessed for developing advanced materials with tailored properties.
The synthesis of 1-(4-Iodophenyl)pyrrole typically involves a two-step process: first, the preparation of 4-iodoaniline via electrophilic substitution, followed by cyclization to form the pyrrole ring. This approach ensures high regioselectivity and minimizes side reactions. The use of transition metal catalysts has further optimized this process, enabling scalable production for industrial applications.
In terms of spectroscopic characterization, 1-(4-Iodophenyl)pyrrole exhibits distinct UV-vis absorption bands due to its conjugated system. These spectral features are valuable for monitoring its behavior in different environments, such as in solution or when incorporated into composite materials. Additionally, NMR spectroscopy provides insights into its molecular conformation and intermolecular interactions, aiding in the design of more complex molecules based on this scaffold.
The biological activity of 1-(4-Iodophenyl)pyrrole is influenced by its ability to interact with biomolecules such as proteins and nucleic acids. For example, its pyrrole moiety can coordinate with metal ions present in enzyme active sites, potentially modulating enzymatic activity. This property has been exploited in designing inhibitors for metalloenzymes involved in diseases like Alzheimer's and cancer.
From an environmental standpoint, the synthesis and application of 1-(4-Iodophenyl)pyrrole are considered eco-friendly due to the use of mild reaction conditions and recyclable catalysts. This aligns with current trends toward sustainable chemistry practices that minimize waste and reduce environmental impact.
In conclusion, 1-(4-Iodophenyl)pyrrole (CAS No: 92636-36-7) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic methods and functionalization techniques, positions it as a valuable tool for addressing contemporary challenges in medicine and materials science.
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